
Isopropyl (2-hydroxyphenyl)acetate
Overview
Description
Isopropyl (2-hydroxyphenyl)acetate is an ester compound characterized by the presence of an isopropyl group attached to the oxygen atom of the ester linkage, and a 2-hydroxyphenyl group attached to the carbonyl carbon. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl (2-hydroxyphenyl)acetate typically involves the esterification of 2-hydroxyphenylacetic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-hydroxyphenylacetic acid+isopropanolH2SO4Isopropyl (2-hydroxyphenyl)acetate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete. The product is then purified by distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group of the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of 2-hydroxyphenylacetic acid derivatives.
Reduction: Formation of 2-hydroxyphenylethanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Isopropyl (2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Isopropyl (2-hydroxyphenyl)acetate involves its hydrolysis to 2-hydroxyphenylacetic acid and isopropanol. The hydrolysis can be catalyzed by esterases in biological systems. The 2-hydroxyphenylacetic acid can then exert its effects through various biochemical pathways, including inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Ethyl (2-hydroxyphenyl)acetate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl (2-hydroxyphenyl)acetate: Similar structure but with a methyl group instead of an isopropyl group.
Isopropyl benzoate: Similar ester structure but with a benzoate group instead of a 2-hydroxyphenyl group.
Uniqueness: Isopropyl (2-hydroxyphenyl)acetate is unique due to the presence of both the isopropyl group and the 2-hydroxyphenyl group, which confer specific chemical and physical properties. The isopropyl group provides steric hindrance, which can affect the reactivity and stability of the compound. The 2-hydroxyphenyl group allows for additional functionalization and participation in various chemical reactions.
Q & A
Basic Research Questions
Q. What experimental techniques are essential for characterizing the structural stability of isopropyl (2-hydroxyphenyl)acetate?
- Methodological Answer : Structural stability can be assessed using Differential Scanning Calorimetry (DSC) to determine melting points and thermal transitions, and Thermogravimetric Analysis (TGA) to evaluate decomposition patterns. For crystallographic validation, single-crystal X-ray diffraction is critical. For example, studies on analogous compounds like isopropyl benzofuran derivatives revealed planar benzofuran rings with π-π stacking interactions (distance: 3.713 Å) and hydrogen-bonding networks, which stabilize the crystal lattice . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is indispensable for confirming substituent positions, as demonstrated in the analysis of isopropyl sulfinyl-benzofuran derivatives (δ 1.25 ppm for isopropyl protons) .
Q. How can researchers design a synthesis protocol for this compound?
- Methodological Answer : A typical synthesis involves esterification under acidic catalysis. For example:
- React 2-hydroxyphenylacetic acid with isopropyl alcohol using HSO as a catalyst.
- Purify via column chromatography (e.g., ethyl acetate as eluent) to achieve >80% yield .
- Monitor reaction progress using Thin-Layer Chromatography (TLC) with values (e.g., in ethyl acetate) .
- Optimize conditions (e.g., temperature, solvent polarity) to mitigate side reactions like hydrolysis, as observed in sulfinyl-benzofuran syntheses .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from structural analogs with varying substituents. To resolve contradictions:
- Conduct structure-activity relationship (SAR) studies using analogs (e.g., nitro, acetyl, or sulfonyl substituents) to isolate pharmacophores .
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities .
- Compare results with computational models (e.g., molecular docking) to validate interactions, as done for chromen derivatives interacting with enzymes .
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives under inert conditions?
- Methodological Answer :
- Employ Schlenk techniques or gloveboxes to exclude moisture/oxygen, critical for sulfinyl or nitro-substituted intermediates prone to oxidation .
- Use low-temperature reactions (e.g., 273 K) to stabilize reactive intermediates, as demonstrated in sulfinyl-benzofuran syntheses with 3-chloroperoxybenzoic acid .
- Optimize stoichiometry: For example, a 1:1.05 molar ratio of acid to alcohol minimizes unreacted starting material .
Q. How do intermolecular interactions influence the crystallinity of this compound?
- Methodological Answer : Crystal packing is governed by π-π stacking (3.7–4.0 Å interplanar distances) and C–H···O hydrogen bonds (2.0–2.5 Å), as seen in benzofuran derivatives .
- Halogen bonding (e.g., iodine-oxygen interactions at 2.994 Å) can enhance lattice stability in iodinated analogs .
- Refine crystal parameters using SHELX software to model anisotropic displacement and hydrogen atom positions .
Q. Key Considerations for Researchers
- Safety : Adhere to OSHA guidelines for handling esters (e.g., IDLH limit: 1,800 ppm for isopropyl acetate analogs) .
- Data Validation : Cross-reference spectroscopic and crystallographic data with computational models to resolve ambiguities .
- Synthetic Reproducibility : Document solvent purity and catalyst batch effects, which significantly impact yields in esterifications .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
propan-2-yl 2-(2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11(13)7-9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
UMMPLUNDOQUQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CC=CC=C1O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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